molecular formula C12H15ClN2O2 B13612706 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine

Cat. No.: B13612706
M. Wt: 254.71 g/mol
InChI Key: GEXOSLDVQQGWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine is a chemical compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of a piperazine ring attached to a chlorobenzo[d][1,3]dioxole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with piperazine. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction. This reaction is carried out under an inert atmosphere, often using a base such as cesium carbonate (Cs2CO3) and a ligand like 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts and reaction conditions, as well as continuous flow processes to enhance scalability .

Chemical Reactions Analysis

Types of Reactions

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)piperazine is unique due to the presence of both the chlorobenzo[d][1,3]dioxole and piperazine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H15ClN2O2

Molecular Weight

254.71 g/mol

IUPAC Name

1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]piperazine

InChI

InChI=1S/C12H15ClN2O2/c13-10-5-9(6-11-12(10)17-8-16-11)7-15-3-1-14-2-4-15/h5-6,14H,1-4,7-8H2

InChI Key

GEXOSLDVQQGWBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC3=C(C(=C2)Cl)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.